3-Methylpyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
3-Methylpyrazolo[1,5-a]pyrimidin-7-amine is a type of pyrazolo[1,5-a]pyrimidine derivative . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has been reported . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file . The structure is also available in the form of a crystal growth .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For instance, the solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180 °C resulted in the formation of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines .Physical and Chemical Properties Analysis
The physical form of this compound is a powder . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Mechanism of Action
Target of Action
It has been associated with various modes of action againstMycobacterium tuberculosis (Mtb) . The resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen .
Biochemical Pathways
It is known that resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (fad)-dependent hydroxylase (rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen . This suggests that the compound may interact with metabolic pathways involving FAD-dependent hydroxylases.
Result of Action
It has been associated with various modes of action againstMycobacterium tuberculosis (Mtb) , suggesting that it may have antimicrobial effects.
Action Environment
It is known that the compound has been identified as a potential antituberculosis lead through high-throughput whole-cell screening , suggesting that it may be effective in a biological environment.
Biochemical Analysis
Biochemical Properties
It is known that the pyrazolo[1,5-a]pyrimidines family, to which this compound belongs, has significant photophysical properties . These properties are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Cellular Effects
The pyrazolo[1,5-a]pyrimidines family has been used as fluorescent molecules for studying the dynamics of intracellular processes . This suggests that 3-Methylpyrazolo[1,5-a]pyrimidin-7-amine could potentially influence cell function.
Molecular Mechanism
The pyrazolo[1,5-a]pyrimidines family, to which this compound belongs, has been shown to have significant absorption/emission intensities as a result of the ICT to/from the fused ring .
Temporal Effects in Laboratory Settings
The pyrazolo[1,5-a]pyrimidines family, to which this compound belongs, has been shown to have good solid-state emission intensities .
Properties
IUPAC Name |
3-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-4-10-11-6(8)2-3-9-7(5)11/h2-4H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZYIOODDREQLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=CC=C(N2N=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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